REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH:19]([CH3:21])[CH3:20])[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.O.NN>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:13][CH2:14][N:15]([CH2:18][CH:19]([CH3:21])[CH3:20])[CH2:16][CH2:17]2)[CH:6]=[CH:7][C:8]=1[NH2:9] |f:1.2|
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Name
|
1-[3-(methyloxy)-4-nitrophenyl]-4-(2-methylpropyl)piperazine
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)CC(C)C
|
Name
|
FeCl3
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.23 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(N)C=CC(=C1)N1CCN(CC1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.8 mmol | |
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |